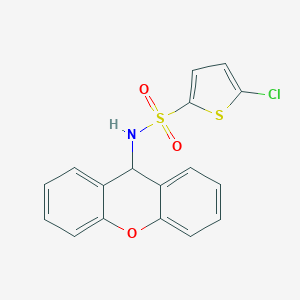![molecular formula C21H23N3O2S B270650 N-[4-(2-isopropyl-1H-imidazol-1-yl)phenyl]-2-methoxy-4-(methylsulfanyl)benzamide](/img/structure/B270650.png)
N-[4-(2-isopropyl-1H-imidazol-1-yl)phenyl]-2-methoxy-4-(methylsulfanyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[4-(2-isopropyl-1H-imidazol-1-yl)phenyl]-2-methoxy-4-(methylsulfanyl)benzamide, also known as compound X, is a novel chemical compound with potential applications in scientific research. This compound has gained significant attention due to its unique chemical structure and potential therapeutic properties.
Wissenschaftliche Forschungsanwendungen
Compound X has potential applications in several areas of scientific research, including cancer research, neuroscience, and drug discovery. In cancer research, N-[4-(2-isopropyl-1H-imidazol-1-yl)phenyl]-2-methoxy-4-(methylsulfanyl)benzamide X has shown promising results in inhibiting the growth of cancer cells. In neuroscience, N-[4-(2-isopropyl-1H-imidazol-1-yl)phenyl]-2-methoxy-4-(methylsulfanyl)benzamide X has been shown to have potential as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's disease. In drug discovery, N-[4-(2-isopropyl-1H-imidazol-1-yl)phenyl]-2-methoxy-4-(methylsulfanyl)benzamide X has the potential to be developed into a new class of drugs with unique therapeutic properties.
Wirkmechanismus
The mechanism of action of N-[4-(2-isopropyl-1H-imidazol-1-yl)phenyl]-2-methoxy-4-(methylsulfanyl)benzamide X is not fully understood. However, studies have shown that it inhibits the activity of certain enzymes and proteins that are involved in cell growth and proliferation. This inhibition leads to the suppression of cancer cell growth and the potential to treat neurodegenerative diseases.
Biochemical and Physiological Effects
Compound X has been shown to have several biochemical and physiological effects. In vitro studies have shown that it inhibits the growth of cancer cells and induces apoptosis, or programmed cell death. In vivo studies have shown that it has potential as a treatment for neurodegenerative diseases. However, more research is needed to fully understand the biochemical and physiological effects of N-[4-(2-isopropyl-1H-imidazol-1-yl)phenyl]-2-methoxy-4-(methylsulfanyl)benzamide X.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-[4-(2-isopropyl-1H-imidazol-1-yl)phenyl]-2-methoxy-4-(methylsulfanyl)benzamide X in lab experiments is its potential as a new class of drugs with unique therapeutic properties. However, the synthesis of N-[4-(2-isopropyl-1H-imidazol-1-yl)phenyl]-2-methoxy-4-(methylsulfanyl)benzamide X is a time-consuming process that requires expertise in organic chemistry. Additionally, the mechanism of action of N-[4-(2-isopropyl-1H-imidazol-1-yl)phenyl]-2-methoxy-4-(methylsulfanyl)benzamide X is not fully understood, which limits its potential applications in scientific research.
Zukünftige Richtungen
There are several future directions for research on N-[4-(2-isopropyl-1H-imidazol-1-yl)phenyl]-2-methoxy-4-(methylsulfanyl)benzamide X. One direction is to further investigate its potential as a treatment for neurodegenerative diseases. Another direction is to explore its potential as a new class of drugs with unique therapeutic properties. Additionally, more research is needed to fully understand the mechanism of action and biochemical and physiological effects of N-[4-(2-isopropyl-1H-imidazol-1-yl)phenyl]-2-methoxy-4-(methylsulfanyl)benzamide X.
Conclusion
In conclusion, N-[4-(2-isopropyl-1H-imidazol-1-yl)phenyl]-2-methoxy-4-(methylsulfanyl)benzamide X is a novel chemical N-[4-(2-isopropyl-1H-imidazol-1-yl)phenyl]-2-methoxy-4-(methylsulfanyl)benzamide with potential applications in several areas of scientific research. Its unique chemical structure and potential therapeutic properties make it an interesting target for further investigation. While more research is needed to fully understand its mechanism of action and potential applications, N-[4-(2-isopropyl-1H-imidazol-1-yl)phenyl]-2-methoxy-4-(methylsulfanyl)benzamide X holds promise as a new class of drugs with unique therapeutic properties.
Synthesemethoden
The synthesis of N-[4-(2-isopropyl-1H-imidazol-1-yl)phenyl]-2-methoxy-4-(methylsulfanyl)benzamide X is a complex process that involves several steps. The first step involves the synthesis of 2-methoxy-4-(methylsulfanyl)benzoic acid, which is then reacted with 4-(2-isopropyl-1H-imidazol-1-yl)aniline to form N-[4-(2-isopropyl-1H-imidazol-1-yl)phenyl]-2-methoxy-4-(methylsulfanyl)benzamide X. The synthesis of N-[4-(2-isopropyl-1H-imidazol-1-yl)phenyl]-2-methoxy-4-(methylsulfanyl)benzamide X is a time-consuming process that requires expertise in organic chemistry.
Eigenschaften
Produktname |
N-[4-(2-isopropyl-1H-imidazol-1-yl)phenyl]-2-methoxy-4-(methylsulfanyl)benzamide |
|---|---|
Molekularformel |
C21H23N3O2S |
Molekulargewicht |
381.5 g/mol |
IUPAC-Name |
2-methoxy-4-methylsulfanyl-N-[4-(2-propan-2-ylimidazol-1-yl)phenyl]benzamide |
InChI |
InChI=1S/C21H23N3O2S/c1-14(2)20-22-11-12-24(20)16-7-5-15(6-8-16)23-21(25)18-10-9-17(27-4)13-19(18)26-3/h5-14H,1-4H3,(H,23,25) |
InChI-Schlüssel |
GKZIRVDODAFWED-UHFFFAOYSA-N |
SMILES |
CC(C)C1=NC=CN1C2=CC=C(C=C2)NC(=O)C3=C(C=C(C=C3)SC)OC |
Kanonische SMILES |
CC(C)C1=NC=CN1C2=CC=C(C=C2)NC(=O)C3=C(C=C(C=C3)SC)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[4-(4-Acetylpiperazin-1-yl)-3-methylphenyl]amine](/img/structure/B270569.png)
![2-[(4-methylbenzyl)sulfonyl]-N-phenylacetamide](/img/structure/B270571.png)
![6-[(dibenzo[b,d]furan-2-yloxy)methyl]-N,N-dimethyl-1,3,5-triazine-2,4-diamine](/img/structure/B270572.png)
![N-[3-(anilinosulfonyl)phenyl]-2-(4-chlorophenoxy)acetamide](/img/structure/B270574.png)


![N-[2-(benzylcarbamoyl)phenyl]-1-(methylsulfonyl)-1,2,3,4-tetrahydroquinoline-6-carboxamide](/img/structure/B270582.png)
![N-[2-(2-fluorophenoxy)ethyl]-1-(methylsulfonyl)-1,2,3,4-tetrahydro-6-quinolinecarboxamide](/img/structure/B270583.png)
![3,3-Dimethyl-5-oxo-5-{3-[2-(4-pyridinyl)ethyl]anilino}pentanoic acid](/img/structure/B270584.png)
![3,3-Dimethyl-5-oxo-5-(6,7,8,9-tetrahydrodibenzo[b,d]furan-2-ylamino)pentanoic acid](/img/structure/B270585.png)
![2'-(4-oxo-4H-chromen-3-yl)-spiro(bicyclo[2.2.1]hept-2-ene-6,5'-[1,3]dioxane)](/img/structure/B270587.png)
![2-(4-Chlorophenyl)-5-({[2-(2-furyl)-1,3-thiazol-4-yl]methyl}sulfanyl)-1,3,4-oxadiazole](/img/structure/B270588.png)
![N-[2-(2-ethoxyphenoxy)ethyl]-4-(2-oxopyrrolidin-1-yl)benzenesulfonamide](/img/structure/B270590.png)
![N-[1-(3,4-dimethoxyphenyl)propan-2-yl]-4-(2-oxopyrrolidin-1-yl)benzenesulfonamide](/img/structure/B270591.png)